5-Methoxy-3,3-dimethylindolin-2-one

Description

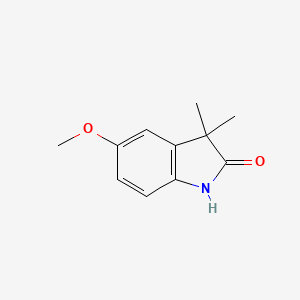

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)8-6-7(14-3)4-5-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYSBHTCJIXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440324 | |

| Record name | 5-Methoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-57-9 | |

| Record name | 5-Methoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Methoxy 3,3 Dimethylindolin 2 One and Its Precursors

Methodologies for the Core 5-Methoxy-3,3-dimethylindolin-2-one Synthesis

The construction of the fundamental this compound framework can be achieved through various synthetic routes. Classical methods and modern catalytic processes offer versatile tools for chemists to access this important heterocyclic system.

Fischer Indole (B1671886) Cyclization and Related Approaches for Indolin-2-one Core Formation

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles and, by extension, oxindoles. byjus.comwikipedia.org The process involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of this compound, the corresponding 4-methoxyphenylhydrazone of isobutyraldehyde (B47883) would be a logical precursor.

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.com It commences with the formation of the phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a crucial thieme-connect.comthieme-connect.com-sigmatropic rearrangement, leading to the formation of a diimine intermediate. wikipedia.org Subsequent intramolecular cyclization and elimination of ammonia (B1221849) under acidic conditions yield the final indole ring. wikipedia.org The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgrsc.org

The regioselectivity of the Fischer indole synthesis is influenced by the substitution pattern on the phenylhydrazine. youtube.com In the case of a 4-methoxyphenylhydrazine, the cyclization is directed to the unsubstituted positions ortho to the hydrazine (B178648) moiety, leading to the desired 5-methoxy substitution pattern in the resulting indolin-2-one. However, the presence of substituents on the benzene (B151609) ring can sometimes lead to abnormal products, as observed in the cyclization of certain methoxy-substituted phenylhydrazones. nih.gov

While the classical Fischer indole synthesis is robust, modern modifications have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to form N-arylhydrazones, which can then undergo the cyclization, offering a more versatile entry to the required precursors. wikipedia.orgrsc.org

Oxidative Alkylarylation Routes to Substituted Oxindoles

A more contemporary and highly efficient approach to constructing 3,3-disubstituted oxindoles involves oxidative alkylarylation reactions. These methods typically utilize a radical-initiated cascade process to form the oxindole (B195798) core and introduce substituents at the C3 position simultaneously.

One such strategy involves the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes under metal-free conditions. thieme-connect.comresearchgate.net This reaction is often mediated by an oxidant like (diacetoxy)iodobenzene (PhI(OAc)2). The proposed mechanism initiates with the generation of an alkyl radical from the alkane. researchgate.net This radical then adds to the double bond of the N-arylacrylamide, creating a new radical intermediate which subsequently undergoes intramolecular cyclization onto the aryl ring. thieme-connect.com Final oxidative aromatization furnishes the 3,3-disubstituted oxindole. thieme-connect.com This method boasts good functional group tolerance and a broad substrate scope, providing an effective pathway to various alkyl-substituted 3,3-disubstituted oxindoles. thieme-connect.com

Iron-catalyzed oxidative 1,2-alkylarylation of activated alkenes represents another powerful tool for oxindole synthesis. nih.gov This method allows for the reaction of an aryl C(sp2)-H bond and a C(sp3)-H bond adjacent to a heteroatom with an activated alkene. nih.gov The reaction proceeds through a radical cascade mechanism, offering a step-economical route to functionalized oxindoles. thieme-connect.com

Furthermore, nickel-catalyzed reductive aryl-acylation and aryl-esterification of alkenes have been developed to synthesize 3,3-disubstituted oxindoles bearing ketone and ester functionalities at the 3-position. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a Ni(0) catalyst, followed by intramolecular migratory insertion and subsequent reaction with an acyl or ester source. nih.gov

Table 1: Comparison of Synthetic Routes to Substituted Oxindoles

| Method | Key Features | Advantages | Limitations |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of phenylhydrazones. | Well-established, versatile for various substitution patterns. | Can require harsh acidic conditions; potential for side products with certain substrates. wikipedia.orgnih.gov |

| Oxidative Alkylarylation | Radical-initiated cascade reaction of N-arylacrylamides. | High efficiency, good functional group tolerance, metal-free options available. thieme-connect.comresearchgate.net | May require specific radical initiators and oxidants. |

| Iron-Catalyzed Alkylarylation | Utilizes an iron catalyst for C-H functionalization. | Step-economical, employs an inexpensive and abundant metal catalyst. nih.gov | Scope may be dependent on the specific iron catalyst and reaction conditions. |

| Nickel-Catalyzed Reductive Coupling | Reductive coupling of aryl halides with alkenes and acyl/ester sources. | Allows for the introduction of carbonyl functionalities at the C3 position. nih.gov | Requires a transition metal catalyst and a reducing agent. |

Synthesis of Key Intermediates: 2-(5-Methoxy-3,3-dimethylindolin-2-ylidene)malonaldehyde

The intermediate 2-(5-Methoxy-3,3-dimethylindolin-2-ylidene)malonaldehyde is a crucial building block for the synthesis of more complex heterocyclic systems derived from this compound. Its synthesis is typically achieved through formylation reactions.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl3). wikipedia.orgcambridge.org The active electrophile is a chloroiminium ion, which attacks the electron-rich substrate. wikipedia.org

In the context of synthesizing 2-(5-Methoxy-3,3-dimethylindolin-2-ylidene)malonaldehyde, the Vilsmeier-Haack reaction is performed on this compound. The electron-rich nature of the indolin-2-one system facilitates the electrophilic substitution. The reaction introduces a formyl group, which, under the reaction conditions, can lead to the formation of the malonaldehyde derivative. The reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent, followed by treatment with aqueous sodium hydroxide, has been shown to produce 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole. researchgate.net A similar transformation would be expected for the 5-methoxy substituted analogue. The Vilsmeier-Haack reaction is not only a formylating agent but can also be used to construct various heterocyclic compounds. ijpcbs.com

The mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with the enolate or a related reactive species of the indolin-2-one. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde product. chemistrysteps.com

Modified and Greener Synthetic Protocols for Malonaldehyde Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This trend extends to the synthesis of malonaldehyde derivatives. Modified Vilsmeier-Haack strategies and other greener protocols aim to reduce the use of hazardous reagents and improve reaction conditions.

One approach involves the use of alternative solvents or reaction conditions to minimize waste and energy consumption. For instance, studies on the Vilsmeier-Haack reaction have explored various solvents to optimize yield and reaction time. mdpi.com A modified Vilsmeier-Haack strategy has been developed for the synthesis of complex porphyrin systems, highlighting the adaptability of this reaction. researchgate.net

Furthermore, research into greener synthetic protocols for related heterocyclic systems can provide insights into more sustainable routes to malonaldehyde derivatives. For example, the use of water as a solvent in the synthesis of pyrazolo[3,4-b]pyridine derivatives from aminomethylene malondialdehydes demonstrates a move towards more environmentally benign chemistry. researchgate.net While not a direct synthesis of the malonaldehyde itself, it showcases the potential for greener downstream applications of this key intermediate.

Asymmetric Synthesis and Enantioselective Approaches for 3,3-Disubstituted Oxindoles

The development of asymmetric and enantioselective methods for the synthesis of 3,3-disubstituted oxindoles is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govworldscientific.com Creating the chiral quaternary center at the C3 position is a significant synthetic challenge.

A variety of catalytic asymmetric methods have been developed to address this challenge. semanticscholar.org Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3,3-disubstituted oxindoles. nih.gov For instance, organocatalytic asymmetric synthesis has been successfully employed to create 3,3-disubstituted oxindoles with two heteroatoms at the C3 position. nih.govrsc.org

Enantioselective catalysis using transition metals is another major approach. Palladium-catalyzed enantioselective cyanoamidation of olefins provides a rapid route to a range of 3,3-disubstituted oxindoles. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles has also been shown to proceed with high regio-, diastereo-, and enantioselectivity, yielding products with adjacent quaternary-tertiary stereogenic centers. nih.gov

N-heterocyclic carbene (NHC) catalysis has been utilized in the enantioselective and regioselective oxidative spiroannulation of isatin-derived enals to produce spirooxindole δ-lactones, which can be further converted to acyclic 3,3'-disubstituted oxindole derivatives. rsc.org

Table 2: Enantioselective Approaches to 3,3-Disubstituted Oxindoles

| Catalytic System | Reaction Type | Key Features |

| Organocatalysis | Asymmetric functionalization | Metal-free, often employs chiral amines or phosphoric acids as catalysts. nih.gov |

| Palladium Catalysis | Enantioselective cyanoamidation | Efficient for the synthesis of oxindoles with cyano and amido groups at C3. nih.gov |

| Molybdenum Catalysis | Asymmetric allylic alkylation | Creates vicinal quaternary-tertiary stereocenters with high stereocontrol. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Oxidative spiroannulation | Provides access to spirooxindoles and acyclic 3,3'-disubstituted oxindoles. rsc.org |

Chemical Transformations and Derivatization of the 5 Methoxy 3,3 Dimethylindolin 2 One Scaffold

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest due to their wide range of biological activities and their ability to act as versatile ligands for metal complexes.

Condensation Reactions with Primary Amines and Anilines

The formation of Schiff bases from the 5-methoxy-3,3-dimethylindolin-2-one scaffold typically involves the reaction of its C3-carbonyl group with various primary amines and anilines. While the carbonyl group of a simple indolin-2-one is less reactive than an aldehyde, these condensation reactions can be facilitated, often with acid catalysis and removal of water.

A common precursor for generating a more reactive site for condensation is an isatin (B1672199) (indole-2,3-dione) derivative. For instance, the reaction of isatins with secondary cyclic amines can lead to the formation of azomethine ylides, which are key intermediates for further cycloaddition reactions. nih.gov A more direct approach involves the condensation of an indole (B1671886) derivative bearing a more reactive carbonyl, such as indole-3-carboxaldehyde, with amino acids or aminophenols to yield novel heterocyclic Schiff bases. nih.gov Research on analogues like 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde demonstrates that these complex indoles readily react with substituted anilines in the presence of glacial acetic acid to form stable Schiff base derivatives. nih.govresearchgate.net

The general synthetic scheme involves refluxing the indole derivative with the chosen amine in a suitable solvent like ethanol, often with a few drops of an acid catalyst. nih.govnih.gov

Table 1: Examples of Schiff Base Synthesis from Indole Derivatives

| Indole Precursor | Amine/Aniline Reactant | Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine) | Indole-Schiff Base | nih.gov |

| (1H)-indole-3-formaldehyde | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Indole-Thiadiazole Schiff Base | nih.gov |

Development of Novel Ligands from this compound Scaffolds

The Schiff bases derived from the oxindole (B195798) scaffold are excellent candidates for the development of novel ligands due to the presence of the nitrogen atom in the imine group and other potential donor atoms within the molecule. These ligands can coordinate with various metal ions to form stable complexes with interesting chemical and physical properties.

Studies have shown that copper(II) complexes with oxindole-Schiff base ligands exhibit significant biological activity, including the ability to bind and cleave DNA. nih.gov The coordination of the copper ion is often modulated by the specific structure of the imine ligand, influencing how the complex interacts with biological macromolecules. nih.govnih.gov Spectroscopic studies, including CD and EPR, have been used to characterize the interactions of these metal complexes with proteins like human serum albumin (HSA), revealing that the ligands can efficiently compete for metal ion binding with the protein. nih.gov

The rich coordination chemistry of Schiff bases is well-established, with ligands derived from precursors like o-vanillin forming a vast array of multinuclear complexes and coordination polymers. rsc.org Similarly, oxime-containing Schiff bases have been shown to form stable complexes with Co(II) that can bind molecular oxygen, suggesting their potential as synthetic oxygen transporters. mdpi.com This body of research underscores the immense potential of Schiff bases derived from this compound to serve as versatile ligands for creating novel metal-organic frameworks, catalysts, and therapeutic agents.

Pyrazole (B372694) and Other Heterocyclic Annulation Reactions

Annulation, or ring-forming, reactions are powerful tools for building complex polycyclic structures from simpler scaffolds. Fusing a pyrazole ring onto the indolin-2-one core creates novel heterocyclic systems with expanded chemical diversity and potential for unique biological activities.

Formation of Fused Pyrazole Ring Systems from Indolin-2-one Precursors

The synthesis of pyrazole-fused indolin-2-ones often utilizes isatin precursors in multicomponent reactions. A prominent strategy involves the one-pot condensation of an isatin, an aminopyrazole, and a 1,3-dicarbonyl compound. researchgate.netias.ac.in This approach leads to the formation of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives, where the pyrazole moiety is part of a larger fused system attached at the C3-position of the oxindole. ias.ac.inresearchgate.net

These reactions are often catalyzed and can be performed under solvent-free conditions, aligning with the principles of green chemistry. ias.ac.in For example, the reaction of isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid can be catalyzed by wet cyanuric chloride to produce the desired spiro compounds in high yields. ias.ac.in The resulting spiro pyrazole-oxindole congeners have been investigated for a range of biological activities, including anticancer effects. nih.gov

An alternative powerful method for constructing five-membered rings is the [3+2] cycloaddition reaction. This has been successfully applied to create spiro[pyrazolidin-3,3′-oxindoles] from azomethine imines and methyleneindolinones. researchgate.netnih.gov

Table 2: Synthesis of Spiro[indole-pyrazole] Derivatives

| Starting Materials | Reaction Type | Product Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | One-pot condensation | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] | Wet Cyanuric Chloride / Solvent-free | ias.ac.in |

| Isatins, 5-aminopyrazoles, cyclic β-diketones | Three-component reaction | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Various catalysts | researchgate.net |

| Isatin-derived chalcone, Isatin, Amino acid | [3+2] Cycloaddition | Spirooxindole-pyrazole analogues | Reflux in MeOH | nih.gov |

Alkylation and Arylation Reactions at the C-3 Position

Direct functionalization of the C-H bonds at the C3 position of the oxindole ring is a highly desirable transformation for creating a quaternary stereocenter, a common feature in many biologically active molecules. Radical-initiated processes have emerged as a powerful and versatile strategy for achieving this goal.

Radical-Initiated Processes for C-3 Functionalization

The C3-functionalization of oxindoles is often achieved through a radical cascade reaction involving N-arylacrylamides, which can be considered activated precursors to the 3,3-disubstituted oxindole skeleton. These reactions typically involve the generation of an alkyl or aryl radical, which adds to the double bond of the acrylamide, followed by an intramolecular cyclization (annulation) onto the aryl ring to form the oxindole core. beilstein-journals.orgnih.gov

A variety of methods have been developed to generate the initial radical species:

Photocatalysis: Visible-light-mediated methods using photocatalysts like Ru(bpy)₃Cl₂ or eosin (B541160) Y can generate alkyl radicals from sources such as α-diazo esters or aliphatic carboxylic acids. chemrxiv.orgresearchgate.net These radicals then engage in the cascade cyclization. A study on the photocatalytic alkylation of 5-methoxy-1-methyl indole demonstrated selective formation of C4 and C2 alkylated products, highlighting the influence of the methoxy (B1213986) group on reactivity. chemrxiv.org

Chemical Oxidants: Oxidants like (diacetoxy)iodobenzene (PhI(OAc)₂) or di-tert-butyl peroxide (DTBP) can initiate radical formation from simple alkanes or other precursors under thermal conditions. researchgate.netnih.gov This allows for the direct oxidative alkylarylation of N-arylacrylamides to produce 3,3-disubstituted oxindoles. researchgate.netbeilstein-journals.org

Metal-Free Conditions: Some radical cyclizations can be initiated simply by photoenergy without the need for a metal or photoredox catalyst, for instance, in the reaction of N-arylacrylamides with fluorinated alkyl iodides. researchgate.net

These radical processes are highly valued for their ability to use readily available starting materials and for their tolerance of a wide range of functional groups, providing efficient access to complex oxindole derivatives. researchgate.netbeilstein-journals.orgnih.gov

Table 3: Methods for Radical-Initiated C-3 Functionalization of Oxindole Precursors

| Precursor | Radical Source | Initiation Method | Product Type | Reference |

|---|---|---|---|---|

| N-Arylacrylamide | Simple Alkanes | PhI(OAc)₂ (Oxidant) | 3,3-Disubstituted Oxindole | researchgate.netbeilstein-journals.org |

| N-Arylacrylamide | Aryl Diazonium Salts | Visible Light | 3,3-Diarylated Oxindole | ias.ac.in |

| N-Arylacrylamide | Fluorinated Alkyl Iodides | UV Irradiation (Catalyst-free) | Fluorinated 3,3-Disubstituted Oxindole | researchgate.net |

Deacylative Alkylation Approaches

Deacylative coupling reactions represent a powerful strategy for the C-C bond functionalization of ketones. While direct deacylative alkylation of this compound is not extensively documented, analogous strategies with other cyclic ketones provide a proof of concept for this transformation. A plausible approach involves a dual nickel/photoredox-catalyzed reaction. nih.govnih.gov

This method would begin with the condensation of the indolin-2-one with a suitable activating agent, such as N'-methylpicolino-hydrazonamide (MPHA), to form a pre-aromatic intermediate. nih.gov Subsequent oxidative cleavage of the α-C-C bond of this intermediate would generate an alkyl radical. This radical can then be intercepted by a nickel complex, which facilitates the cross-coupling with a variety of alkylating agents. nih.gov This one-pot reaction would offer high regioselectivity and efficiency under mild conditions. nih.govnih.gov

Table 1: Potential Reagents for Deacylative Alkylation

| Reagent Category | Specific Example | Potential Outcome |

| Activating Agent | N'-methylpicolino-hydrazonamide (MPHA) | Formation of a pre-aromatic intermediate |

| Photocatalyst | Ir[(dFCF3ppy)2(dtbpy)]PF6 | Generation of alkyl radical |

| Nickel Catalyst | Ni(dppf)Cl2 | Facilitation of C-C bond formation |

| Alkylating Agent | Aryl halides, Alkynyl halides | Introduction of aryl or alkynyl moieties |

Photocatalytic Functionalization of Olefins with Indolin-2-one Derivatives

Visible-light photocatalysis has emerged as a sustainable and powerful tool for the functionalization of organic molecules. researchgate.netmdpi.com The indolin-2-one scaffold can be functionalized through photocatalytic reactions with olefins, leading to the formation of novel C-C bonds. These reactions are typically carried out under mild conditions, using a photosensitizer that can be activated by visible light. researchgate.netmdpi.com

One approach involves the use of an organic dye, such as eosin Y, or a metal complex photocatalyst. nih.gov Upon irradiation, the photocatalyst can activate the indolin-2-one derivative, leading to the formation of a radical intermediate. This radical can then add to an olefin, initiating a cascade of reactions that result in the formation of a new, functionalized molecule. The reaction can be influenced by various factors, including the choice of photocatalyst, solvent, and the electronic properties of the substrates. mdpi.combeilstein-journals.org This methodology allows for the introduction of a wide range of functional groups, including alkyl and aryl moieties. beilstein-journals.orgfrontiersin.org

Development of Hybrid Molecules and Conjugates

The conjugation of the this compound scaffold with other heterocyclic systems or functional molecules has led to the development of novel hybrid compounds with unique properties.

Indolin-2-one Linked to 1,3,4-Thiadiazole (B1197879) Moieties

Hybrid molecules incorporating both the indolin-2-one and 1,3,4-thiadiazole moieties have been synthesized and investigated for their potential applications. The synthesis of such hybrids often starts from isatin, a direct precursor to the indolin-2-one core. nih.govnih.gov

A common synthetic route involves the reaction of an isatin derivative with a thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. nih.govnih.govencyclopedia.pub For instance, a spiro[indoline-3,2'- researchgate.netrsc.orgacs.orgthiadiazol]-2-one can be prepared by reacting an isatin-derived thiosemicarbazone with an appropriate cyclizing agent. nih.gov The specific substitution pattern on both the indolin-2-one and the 1,3,4-thiadiazole can be varied to fine-tune the properties of the final hybrid molecule. acs.org

Indolin-2-one Linked to Aziridine (B145994) Moieties

The linkage of an indolin-2-one scaffold to an aziridine moiety results in the formation of spiro-aziridine oxindoles, which are valuable synthetic intermediates. rsc.orgrsc.org A highly diastereoselective method for the synthesis of these compounds is the aza-Corey-Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines. acs.orgnih.gov This reaction involves the treatment of the ketimine with a sulfur ylide, which leads to the formation of the spiro-aziridine ring with excellent control over the stereochemistry. acs.orgnih.gov

The resulting spiro-aziridine oxindoles can undergo further transformations, such as ring-opening reactions, to generate more complex molecular architectures. rsc.orgrsc.orgresearchgate.net For example, Lewis acid-catalyzed ring-opening of activated spiro-aziridine oxindoles with heteroarenes can provide access to spiro-oxindole-fused pyrrolidines. rsc.orgrsc.org

Table 2: Synthetic Strategies for Indolin-2-one-Aziridine Hybrids

| Reaction | Key Reagents | Product | Key Features |

| Aza-Corey-Chaykovsky | Isatin-derived N-tert-butanesulfinyl ketimine, Sulfur ylide | Chiral spiro-aziridine oxindoles | High diastereoselectivity |

| Ring-opening cyclization | Activated spiro-aziridine oxindole, Heteroarene, Lewis acid | Spiro-oxindole-fused pyrrolidines | Formation of polycyclic systems |

Incorporation into Functional Dyes: Heptamethine Cyanines

The indolin-2-one scaffold, or more accurately its indolium precursor, can be incorporated into the structure of functional dyes, such as heptamethine cyanines. researchgate.net MHI-148 is a near-infrared heptamethine cyanine (B1664457) dye that contains a substituted indolium core. nih.govnih.govdovepress.com

The synthesis of MHI-148 involves the condensation of substituted indolium salts with a polymethine bridge. researchgate.net While the specific starting material for the indolium portion of MHI-148 is not this compound, the general synthetic strategy highlights the potential for incorporating this scaffold into cyanine dyes. These dyes have applications in various fields, including as fluorescent probes and for photodynamic therapy. nih.govnih.govdovepress.comresearchgate.net

Metal Complexation Studies with Indolin-2-one Derived Ligands

The indolin-2-one scaffold can be readily converted into ligands capable of coordinating with metal ions. Schiff base ligands derived from isatin (a precursor to indolin-2-one) have been extensively studied for their ability to form stable complexes with a variety of transition metals. researchgate.netmdpi.comresearchgate.netrsc.org

The synthesis of these ligands typically involves the condensation of the isatin derivative with a primary amine. mdpi.comresearchgate.netbiointerfaceresearch.com The resulting Schiff base can act as a bidentate or tridentate ligand, coordinating to the metal center through the imine nitrogen and the carbonyl oxygen or other donor atoms present in the amine component. researchgate.netbiointerfaceresearch.com The coordination geometry and the properties of the resulting metal complexes are influenced by the nature of the metal ion, the substituents on the indolin-2-one core, and the structure of the amine used in the Schiff base formation. researchgate.netrsc.orgbiointerfaceresearch.comacs.org These metal complexes have been investigated for their catalytic and biological activities. rsc.orgacs.orgjmchemsci.com

Table 3: Examples of Metal Complexes with Isatin-Derived Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |

| Cu(II) | Bidentate Schiff base | Distorted square planar | Catalysis |

| Co(II) | Bidentate Schiff base | Octahedral | Biological studies |

| Ni(II) | Bidentate Schiff base | Octahedral | Biological studies |

| Ir(III) | Hydrazone Schiff base | - | Anticancer agents |

Based on a thorough review of available scientific literature, there is currently insufficient data to generate an article on the biological activities of the chemical compound this compound that adheres to the specific outline provided.

Searches for research on this particular compound did not yield specific studies detailing its antineoplastic, antimicrobial, or antifungal properties. Consequently, information regarding its mechanisms of action, such as the induction of apoptosis in cancer cells, cytotoxic effects on specific cell lines like HeLa and RD, or its efficacy against bacterial and fungal strains, is not available in the public domain.

While the broader class of indolinone compounds has been a subject of scientific inquiry for various biological activities, the explicit instructions to focus solely on this compound and the lack of specific research on this molecule prevent the creation of a scientifically accurate and non-speculative article as requested. Further research on this specific compound is required before a comprehensive report on its biological activities and underlying mechanisms can be compiled.

Exploration of Biological Activities and Underlying Mechanisms in Research Models

Identification of Molecular Targets and Pathways in Research Models

The oxindole (B195798) moiety is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. The oxindole scaffold has been identified as a privileged structure for its ability to support multi-kinase inhibitory activity. nih.gov

One important kinase target is the receptor tyrosine kinase c-KIT (also known as CD117). The c-KIT proto-oncogene plays a crucial role in regulating cell differentiation and proliferation. nih.gov Mutations that lead to the constitutive activation of c-KIT are oncogenic drivers in various cancers, most notably in gastrointestinal stromal tumors (GISTs). nih.gov Therefore, inhibitors of c-KIT are a valuable class of anticancer agents.

While direct studies on the c-KIT inhibitory activity of 5-Methoxy-3,3-dimethylindolin-2-one are not specified in the reviewed literature, the broader family of oxindole derivatives has yielded potent c-KIT inhibitors. The structural features of oxindoles, such as 3-alkenyl oxindoles and spirooxindoles, have been explored for their kinase inhibition potential. nih.gov The design of these inhibitors often focuses on their interaction with the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation cascade that drives cell growth and survival. The development of oxindole-based kinase inhibitors involves detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov

The table below presents examples of kinase inhibitors, highlighting the role of the oxindole scaffold.

| Inhibitor Type | Target Kinase(s) | Relevance of Oxindole Scaffold | Reference |

| Oxindole-based inhibitors | Multi-kinases | Privileged scaffold with significant multi-kinase inhibitory activity | nih.gov |

| Substituted N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives | Type-II c-KIT | Designed and synthesized as novel c-KIT inhibitors for GISTs | nih.gov |

Computational and Theoretical Studies in Indolin 2 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to rationalize the biological activity of a compound and predict its potential targets.

The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score in units of kcal/mol. This value estimates the free energy of binding, with more negative scores indicating a stronger and more stable ligand-protein interaction. For 5-Methoxy-3,3-dimethylindolin-2-one, docking studies can be performed against a variety of known protein targets associated with the indolin-2-one scaffold, such as protein kinases, cyclooxygenase (COX) enzymes, or acetylcholinesterase (AChE). nih.govresearchgate.net

These studies predict not only the strength of the interaction but also the specific molecular forces involved. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the compound, such as the dimethyl groups and the phenyl ring, and hydrophobic amino acid residues in the protein's binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.

The data table below illustrates hypothetical, yet representative, docking results for this compound against several potential protein targets, showcasing the type of data generated in such studies. nih.govnih.gov

| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 6COX | -9.8 | Arg120, Tyr385, Ser530 |

| Acetylcholinesterase (AChE) | 4EY7 | -10.5 | Trp86, Tyr337, Phe338 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2IOG | -8.9 | Leu718, Val726, Ala743, Leu844 |

This table presents illustrative data based on common targets for similar scaffolds and is not based on experimentally verified results for this specific compound.

By visualizing the docked pose of this compound within a protein's active site, researchers can propose a plausible mechanism of action. For instance, if the compound docks into the active site of an enzyme like COX-2, the interactions with key catalytic residues (e.g., Ser530) could suggest competitive inhibition of the enzyme's function, explaining a potential anti-inflammatory effect. researchgate.net Similarly, interactions between the methoxy (B1213986) group and specific polar residues or the indole (B1671886) ring and hydrophobic pockets can explain the compound's selectivity for a particular target. nih.gov The analysis reveals which parts of the molecule are crucial for binding, guiding future chemical modifications to enhance potency or selectivity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. epstem.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations are used to optimize the three-dimensional geometry of this compound to its lowest energy state. From this optimized structure, key electronic properties can be determined, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a better electron-donating capability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. epstem.net

| Quantum Chemical Property | Method | Predicted Value (Illustrative) | Significance |

| HOMO Energy | DFT/B3LYP | -5.8 eV | Electron-donating ability |

| LUMO Energy | DFT/B3LYP | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 4.6 eV | Chemical stability and reactivity |

| Dipole Moment | DFT/B3LYP | 3.5 D | Polarity and intermolecular interactions |

This table contains representative values for a molecule of this type and is for illustrative purposes.

Quantum chemical methods can also predict various spectroscopic properties, which can be compared with experimental data to validate the calculated structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis), which provides insight into the optical properties of the compound by calculating the energies of electronic transitions. ibm.com Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), while vibrational frequencies from DFT calculations can be used to simulate and interpret Infrared (IR) spectra. epstem.net

In Silico ADME and Toxicity Predictions Methodologies

In silico methods are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.govresearchgate.net These predictions help to identify candidates with poor pharmacokinetic profiles or potential safety liabilities before they are even synthesized, saving significant time and resources. nih.govfrontiersin.org

The methodologies for these predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. ceon.rs These models are built by correlating the structural or physicochemical features of a large set of known compounds with their measured ADME or toxicity data. frontiersin.org Once validated, these models can predict the properties of new, untested molecules like this compound.

Commonly used software and web servers, such as SwissADME, admetSAR, and the OECD QSAR Application Toolbox, implement these models to provide rapid predictions. nih.govceon.rs The process generally involves:

Data Collection: Gathering high-quality experimental data for a diverse set of chemicals. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each chemical. nih.gov

Model Generation: Using machine learning or statistical methods to create a mathematical model linking the descriptors to the property of interest. nih.govfrontiersin.org

Validation: Rigorously testing the model's predictive power on an independent set of chemicals. nih.gov

The table below lists key ADME and toxicity endpoints that are commonly evaluated using these in silico methodologies.

| Parameter Type | Predicted Property | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS effects. nih.gov |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available for action. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. nih.gov |

| Toxicity | Mutagenicity (Ames Test) | Predicts the potential to cause genetic mutations. ceon.rs |

| Carcinogenicity | Predicts the potential to cause cancer. frontiersin.org | |

| Acute Oral Toxicity (LD₅₀) | Estimates the dose that would be lethal to 50% of a population. frontiersin.org | |

| Hepatotoxicity (DILI) | Predicts the potential to cause drug-induced liver injury. frontiersin.org |

Prediction of Metabolic Pathways and Regioselectivity using Machine Learning Algorithms

The prediction of metabolic pathways is a critical step in the development of new chemical entities. Machine learning (ML) algorithms are increasingly being employed to forecast the metabolic fate of molecules, offering a rapid and cost-effective alternative to traditional experimental methods. chalmers.se These models are trained on large datasets of known metabolic transformations to identify patterns and predict the likely sites of metabolism on a new molecule.

For indole and indolinone derivatives, machine learning models can be particularly useful. For instance, ML algorithms have been developed to predict the outcomes of C-H activation reactions in indoles, which can be analogous to some metabolic transformations. francis-press.com A study focused on the C-H activation of indoles utilized various ML algorithms, including Random Forest (RF), Kernel Ridge Regression (KRR), and Neural Networks (NN), to predict reaction energy barriers and selectivity. francis-press.com The performance of these algorithms was compared, with Random Forest often demonstrating superior predictive power for this class of reactions. francis-press.com

While specific machine learning studies on the metabolic pathways of this compound are not extensively documented, the principles from related research can be applied. A machine learning model aimed at predicting the metabolism of this compound would likely identify several potential sites of transformation. The methoxy group, the aromatic ring, and the gem-dimethyl groups are all susceptible to metabolic modification.

The application of machine learning in metabolomics is also seen in the analysis of metabolic diversity. Studies have used ML models to differentiate bacterial strains based on their production of indole derivatives, highlighting the potential of these techniques to understand the broader metabolic impact of such compounds. nih.gov Furthermore, deep learning models, such as the Focused Transformer, are being explored for the prediction of drug metabolites, which could be adapted for specific scaffolds like indolin-2-ones. chalmers.se

Table 1: Comparison of Machine Learning Algorithms for Reaction Prediction in Indoles

| Algorithm | Key Feature | Performance Insight | Reference |

| Random Forest (RF) | Ensemble of decision trees | Often provides high accuracy in predicting reaction outcomes. | francis-press.com |

| K Nearest Neighbor (KNN) | Classifies based on the majority class among its k-nearest neighbors. | Shows good performance in reaction prediction. | francis-press.com |

| Neural Network (NN) | A network of interconnected nodes inspired by the human brain. | Demonstrates strong predictive capabilities. | francis-press.com |

This table is generated based on findings from a study on the machine learning of C-H activation reactions in indoles. francis-press.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physicochemical properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential shapes a molecule can adopt and its dynamic behavior over time.

For this compound, a key aspect of its conformational flexibility arises from the rotation of the methoxy group attached to the indole ring. Studies on structurally related compounds, such as 5-methoxyindole (B15748) (5MOI), have revealed the existence of different conformers. nih.gov In the case of 5MOI, two primary conformers, syn and anti, are observed, distinguished by the orientation of the methoxy group relative to the N-H bond of the indole ring. nih.gov The anti conformer is typically the more stable, lower-energy form. nih.gov A similar conformational preference can be expected for this compound.

Computational methods like Density Functional Theory (DFT) and Potential Energy Surface (PES) scans are employed to investigate these conformational preferences. nih.gov A PES scan involves systematically rotating a specific dihedral angle (in this case, the C-C-O-C of the methoxy group) and calculating the energy at each step to identify the minimum energy conformations. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. By simulating the movement of atoms over time, MD can reveal how the molecule flexes, bends, and interacts with its environment. For indolin-2-one derivatives, MD simulations have been used to study their binding to biological targets. nih.govnih.gov These simulations can elucidate the key intermolecular interactions that stabilize the molecule within a binding site and can help to explain structure-activity relationships. nih.gov While specific MD simulations on unbound this compound are not widely reported, such studies would be valuable for understanding its solution-phase behavior and intrinsic flexibility.

Table 2: Conformational Data for a Structurally Related Methoxy-Containing Indole Derivative

| Conformer | Relative Orientation | Stability | Method of Observation | Reference |

| anti | OCH₃ group oriented away from the N-H bond | Ground-state, more stable | Spectroscopic and computational | nih.gov |

| syn | OCH₃ group oriented towards the N-H bond | Higher-energy | Spectroscopic and computational | nih.gov |

This table is based on findings from a study on 5-methoxyindole. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Efficacy and Chemical Reactivity

The biological activity and chemical properties of the 5-Methoxy-3,3-dimethylindolin-2-one scaffold are significantly influenced by the nature and position of its substituents. The core structure, an oxindole (B195798), is a privileged scaffold in medicinal chemistry, and modifications at various positions can lead to a wide range of biological activities.

Substituents on the Aromatic Ring: The methoxy (B1213986) group at the 5-position of the indolin-2-one ring is a key feature. In many biologically active indole (B1671886) derivatives, the presence and position of a methoxy group can significantly impact activity. For instance, in a series of 2-arylindole derivatives, a methoxy group was identified as an "allosteric determinant" for the selective inhibition of certain enzymes mdpi.com. The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring, thereby affecting its interaction with biological targets. The introduction of other substituents on the aromatic ring, such as halogens or nitro groups, can further modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. For example, in a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the introduction of a halogen at the 5-position of the indole ring led to potent antibacterial activity mdpi.com.

Substituents at the 3-Position: The 3-position of the indolin-2-one core is a common site for modification to alter biological activity. While the subject compound has two methyl groups at this position, creating a gem-dimethyl group, studies on other 3-substituted indolin-2-ones have shown that the nature of the substituent at this position is critical for activity. For instance, a study on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents revealed that the introduction of a 3-(3-hydroxyphenyl) group resulted in significant inhibition of pro-inflammatory mediators nih.gov. This highlights the potential for introducing various aryl or alkyl groups at the 3-position of the this compound scaffold to explore different biological activities.

The following table summarizes the anti-inflammatory effects of various 3-substituted indolin-2-one derivatives, demonstrating the impact of substituents at the 3-position on biological efficacy.

| Compound | Substituent at 3-position | Inhibition of NO production (%) at 20 µM |

| 1 | 3-hydroxyphenyl | 85.2 |

| 2 | 4-hydroxyphenyl | 75.1 |

| 3 | 2-hydroxyphenyl | 68.3 |

| 4 | Phenyl | 55.4 |

| 5 | 4-methoxyphenyl | 62.7 |

Substituents on the Nitrogen Atom (N1-position): The nitrogen atom of the indolinone ring can also be a point of modification. Alkylation or acylation at this position can influence the compound's lipophilicity and its ability to form hydrogen bonds. These changes can have a profound effect on how the molecule interacts with its biological target.

The chemical reactivity of this compound is also influenced by its substituents. The electron-donating methoxy group can affect the reactivity of the aromatic ring in electrophilic substitution reactions. The carbonyl group of the lactam ring is susceptible to nucleophilic attack, and the gem-dimethyl group at the 3-position can provide steric hindrance, potentially influencing the approach of reactants.

Rational Design Strategies Based on SAR Analysis

The insights gained from SAR and SPR studies are instrumental in the rational design of new analogues of this compound with desired biological activities. Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications.

One key strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's activity or reduce its toxicity. For example, the methoxy group at the 5-position could be replaced with other electron-donating groups like an ethoxy or a hydroxyl group to investigate the impact on activity.

Structure-based drug design is another powerful approach that relies on the three-dimensional structure of the biological target. If the target protein for this compound is known, molecular docking studies can be performed to predict how different analogues will bind to the active site. This information can guide the synthesis of new derivatives with improved binding affinity and selectivity. For instance, in the development of TASK-3 channel blockers, a pharmacophore hypothesis combined with molecular docking was used to rationally design a new family of inhibitors nih.gov.

A study on the development of potent analogues of the antitumor agents CC-1065 and the duocarmycins illustrates a rational design approach based on the relationship between chemical reactivity and cytotoxic potency nih.gov. By fine-tuning the stability of the alkylation subunit, researchers were able to design analogues with enhanced potency nih.gov. A similar approach could be applied to this compound, where modifications are made to optimize its reactivity towards a specific biological target.

The following table presents data on the antiproliferative activity of rationally designed 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, showcasing how structural modifications based on rational design can lead to potent anticancer agents mdpi.com.

| Compound | Substituent on Indole Ring | Cell Line | IC50 (µM) |

| 3c | 5-Fluoro | A549 (Lung Cancer) | 2.5 |

| 3f | 5-Chloro | A549 (Lung Cancer) | 1.8 |

| 3g | 5-Bromo | A549 (Lung Cancer) | 1.2 |

| 3k | 5-Iodo | A549 (Lung Cancer) | 0.9 |

This data demonstrates a clear trend where increasing the size of the halogen at the 5-position of the indole ring leads to increased antiproliferative activity. This type of data is invaluable for guiding further rational design efforts.

Furthermore, a derivative of 5-methoxy-indole, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 and shows activity against human pancreatic cancer in vitro and in vivo researchgate.net. This finding underscores the potential of the 5-methoxy-indole scaffold in cancer therapy and provides a basis for the rational design of new anticancer agents based on the this compound core.

Applications As Synthetic Intermediates and Building Blocks in Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The indolinone scaffold is a recurring motif in numerous biologically active compounds and natural products. The specific substitution pattern of 5-Methoxy-3,3-dimethylindolin-2-one makes it a crucial starting material for accessing a range of complex organic molecules. Its inherent structure allows for strategic functionalization, influencing its reactivity and providing handles for further chemical transformations.

One notable application is in the synthesis of 3,3-disubstituted oxindoles. A direct oxidative alkylarylation reaction of N-arylacrylamides with simple alkanes has been demonstrated to produce these structures under metal-free conditions. thieme-connect.com In this process, using (diacetoxy)iodobenzene as an oxidant, a series of 3,3-disubstituted oxindoles with various aryl or alkyl substituents have been generated in moderate to excellent chemical yields through a radical-initiated alkylation/cyclization process. thieme-connect.com This method showcases good functional group tolerance and a broad substrate range, providing an efficient pathway to diverse alkyl-substituted 3,3-disubstituted oxindoles. thieme-connect.com

For instance, the reaction of cyclohexane (B81311) with N-arylacrylamides bearing either a halogen atom or electron-donating groups on the phenyl moiety resulted in the desired products with high regioselectivity. thieme-connect.com The versatility of this approach is further highlighted by the successful synthesis of a 3,3-disubstituted oxindole (B195798) with a cyano substituent on the phenyl ring in 83% yield. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Yield |

| N-arylacrylamide (with tert-butyl group) | Cyclohexane | 3-(Cyclohexylmethyl)-5-tert-butyl-1,3-dimethylindolin-2-one | 99% |

| N-arylacrylamide (with CN substituent) | Cyclohexane | 3-(Cyclohexylmethyl)-5-cyano-1,3-dimethylindolin-2-one | 83% |

| N-methyl-N-phenylmethacrylamide | Cyclopentane | 3-Cyclopentyl-1,3-dimethylindolin-2-one | 80% |

Table 1: Examples of 3,3-Disubstituted Oxindole Synthesis thieme-connect.com

Contributions to Medicinal Chemistry Scaffold Development

The concept of "privileged scaffolds" is central to medicinal chemistry, referring to molecular frameworks that can serve as ligands for multiple biological targets. mdpi.com The indole (B1671886) and indolinone cores are considered privileged structures due to their frequent occurrence in biologically active molecules. mdpi.comrsc.org this compound contributes significantly to the development of new medicinal chemistry scaffolds.

The indolinone structure is a key component in the design of inhibitors for various biological targets. For example, the indol-3-ylglyoxylamide scaffold has been identified as a privileged structure in medicinal chemistry. unipi.it While not a direct derivative, this highlights the importance of the broader indole framework in drug discovery.

The development of dual inhibitors of MCL-1 and BCL-2, proteins associated with cancer development, has been pursued by scaffold hopping from an indole core to an indazole framework. rsc.org This strategy underscores the adaptability of the indole scaffold in creating new therapeutic agents.

Furthermore, 2,3-dihydroindoles, closely related to indolinones, are considered promising agents for synthesizing compounds with neuroprotective and antioxidant properties. nih.gov Synthetic strategies to access new 2,3-dihydroindole derivatives often start from corresponding 2-oxindoles, demonstrating the utility of the indolinone core in generating diverse libraries of potentially bioactive molecules. nih.gov

| Scaffold Type | Biological Target/Application | Reference |

| Indole/Indazole | MCL-1/BCL-2 Inhibition (Cancer) | rsc.org |

| Indol-3-ylglyoxylamide | General Medicinal Chemistry | unipi.it |

| 2,3-Dihydroindole | Neuroprotective and Antioxidant Agents | nih.gov |

Table 2: Indole-based Scaffolds in Medicinal Chemistry

Utilization in Functional Materials Synthesis

The unique electronic and structural properties of the indolinone scaffold also make it a valuable component in the synthesis of functional materials. While direct applications of this compound in this area are not extensively documented in the provided search results, the broader class of methoxy-activated indoles has been investigated for its potential in creating organic semiconductors. chim.it

For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin (B372448) has been explored as a new building block for organic semiconductors. chim.it This suggests that the electronic properties of methoxy-substituted indoles can be harnessed for applications in materials science. The presence of the methoxy (B1213986) group in this compound could similarly influence its electronic characteristics, making it a candidate for incorporation into novel functional materials.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5-Methoxy-3,3-dimethylindolin-2-one and its derivatives lies in the creation of more efficient, economical, and environmentally benign methods. Traditional multi-step syntheses are progressively being replaced by novel strategies that improve atom economy and reduce reliance on harsh reagents or precious metal catalysts.

Recent advancements in the synthesis of the broader class of 3,3-disubstituted oxindoles highlight promising future directions. One such approach is the direct oxidative alkylarylation of N-arylacrylamides, which can be achieved under metal-free conditions using an oxidant like (diacetoxy)iodobenzene. This method proceeds through a radical-initiated alkylation/cyclization cascade, offering high yields for a variety of derivatives. nih.gov Another sustainable strategy employs electrochemistry to achieve the direct C–H functionalization of oxindoles. chemistryviews.org This electrochemical method uses simple graphite (B72142) electrodes and avoids stoichiometric oxidants, allowing for the formation of C-O, C-C, and C-N bonds at the C3 position under mild conditions. chemistryviews.org

Other innovative methods that could be adapted for this compound include:

Aryl Iodine Catalyzed Oxidative Cross-Coupling: An organocatalytic intramolecular C–N bond formation of phenylpropanamide derivatives has been reported to produce 3,3-disubstituted oxindoles in high yields under transition-metal-free conditions, a method that has been successfully demonstrated on a gram scale. acs.org

Nickel-Catalyzed Cascade Cyclization: A method using nickel to catalyze the reaction between N-arylacrylamides and unactivated alkyl bromides provides access to a diverse range of oxindole (B195798) derivatives. rsc.org

Copper-Catalyzed Domino Reactions: Simple copper catalysts can be used for the arylboration and arylsilylation of N-(2-iodoaryl)acrylamides, leading to boron- or silane-functionalized oxindoles through a domino sequence. acs.org

These methodologies represent a significant step towards more sustainable and versatile production of complex oxindole scaffolds, which is essential for building large libraries for future screening and development.

Expansion of Biological Activity Spectrum and Target Identification

While the 3,3-disubstituted oxindole core is known for its anticancer properties, future research aims to uncover a much broader range of biological activities for derivatives of this compound. nih.govillinois.edu The functional groups of this specific compound—a methoxy (B1213986) group at the 5-position and gem-dimethyl groups at the 3-position—provide a unique starting point for derivatization to explore new therapeutic applications.

Recent studies on closely related indolinone structures have revealed significant potential in various areas:

Antiparasitic Activity: A 5-methoxy-indolone-N-oxide analogue demonstrated extremely potent in vitro activity against multiple strains of Plasmodium falciparum, the parasite responsible for malaria, with a high selectivity index, suggesting it is a strong candidate for further development.

Anticancer and Antiviral Activity: Derivatives of 5-substituted-2-oxoindolines have shown promising cytostatic activity against murine leukemia and human T-lymphocyte tumor cells. acs.org Some of these compounds also exhibited antiviral properties. acs.org The development of bis-indolinone derivatives has yielded compounds with potent antiproliferative effects across a wide panel of human cancer cell lines, inducing cell death through mechanisms like oxidative stress and DNA damage. nih.gov

Anti-inflammatory Activity: A study on various 3,3-disubstituted oxindoles showed that they could inhibit nitric oxide release, indicating their potential as a scaffold for designing new anti-inflammatory drugs. rsc.orgnih.gov

A key future challenge is not only to discover new activities but also to identify the specific biological targets through which these compounds exert their effects. Techniques like in silico target prediction, chemical proteomics, and genetic screening will be crucial in elucidating the mechanisms of action, a necessary step for advancing any promising compound toward clinical consideration. researchgate.netnih.gov

Advanced Computational Modeling for Rational Drug Design and Material Science

Computational chemistry is set to become an indispensable tool in guiding the future development of this compound derivatives. researchgate.netbioexcel.eu By modeling interactions at the atomic level, researchers can predict biological activity and physicochemical properties, thereby reducing the time and cost associated with traditional trial-and-error laboratory work. walisongo.ac.idwalisongo.ac.id

Key computational approaches include:

Molecular Docking and QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking are powerful tools for designing and predicting the potency of new inhibitors. nih.gov For instance, these methods have been used to design novel oxindole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov Similar in silico studies have identified oxindole derivatives with the potential to act as therapeutic agents against the main protease of COVID-19. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insights into the binding mode and stability of a ligand within a protein's active site. Such studies have been used to understand how substituted indole (B1671886) derivatives allosterically inhibit enzymes like ALOX15, helping to explain their substrate selectivity. acs.org

In Silico Repurposing: Computational strategies can be used to screen libraries of existing compounds, such as oxindoles, against known biological targets to predict new uses. nih.gov This approach, known as drug repurposing, can significantly accelerate the drug development pipeline. nih.gov

Beyond drug design, computational modeling can predict the properties of materials derived from this scaffold. For example, predicted properties like the collision cross-section can be calculated, which is valuable for analytical identification and for understanding how these molecules might behave in different environments.

| Computational Method | Application/Finding | Scaffold/Target | Reference |

|---|---|---|---|

| 3D-QSAR and Molecular Docking | Design and prediction of potent inhibitors. | Oxindole derivatives for VEGFR-2 | nih.gov |

| Molecular Docking | Identification of potential therapeutic agents. | Oxindole derivatives for COVID-19 Mpro | nih.gov |

| Molecular Docking | Study of ligand-protein interactions and influence of energy minimization. | Acetylacetone-based oxindole for IDO-1 | walisongo.ac.id |

| In Silico Repurposing & Docking | Identification of potential new biological targets. | Oxindole library against various kinases (e.g., VEGFR-2) | nih.gov |

| Molecular Docking | Identification of dual inhibitors. | Indoline-based compounds for 5-LOX/sEH | acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the therapeutic potential of the this compound scaffold, future research will heavily rely on the integration of combinatorial chemistry with high-throughput screening (HTS). rsc.org Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different chemical building blocks. nih.govyoutube.com

The novel synthetic methods discussed previously are well-suited for adaptation to combinatorial platforms, such as solid-phase or parallel synthesis. youtube.com For example, a library could be generated by varying the substituents on the nitrogen atom or by modifying the aromatic ring of the this compound core.

A particularly powerful evolution of this concept is DNA-Encoded Library Technology (DELT). nih.govrsc.org In DELT, each unique small molecule synthesized is tagged with a unique DNA barcode. This allows for the synthesis and screening of libraries containing billions of molecules simultaneously. rsc.orgrsc.org Recent work has demonstrated the successful application of DELT to build diverse oxindole libraries and screen them against protein targets like BRD4-BD1 and Aurora A, leading to the identification of active hit compounds. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-3,3-dimethylindolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Condensation : React 5-methoxyisatin with arylhydrazines under acidic conditions (e.g., HCl/EtOH) to form hydrazonoindolin-2-one derivatives .

- Azo Coupling : Use aryldiazonium salts to couple with 5-methoxyindolin-2-one under controlled pH and temperature .

- Key Variables : Solvent choice (ethanol vs. aqueous systems) and reaction time significantly impact yields (37–74% reported in similar oxindole syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- <sup>13</sup>C NMR : Assign carbonyl (δ ~181 ppm) and methoxy (δ ~47 ppm) groups to confirm substitution patterns .

- HRMS (ESI) : Use high-resolution mass spectrometry to validate molecular ions (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

- Melting Point Analysis : Correlate purity with sharp melting ranges (e.g., 59–60.8°C for structurally related compounds) .

Q. How can researchers purify this compound derivatives effectively?

- Methodological Answer :

- Flash Chromatography : Optimize solvent systems (e.g., PE:EtOAc 3:1) based on TLC Rf values (e.g., 0.33–0.68 for similar indolinones) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .

Advanced Research Questions

Q. What mechanistic insights exist for visible-light-mediated functionalization of this compound?

- Methodological Answer :

- Radical Pathways : Visible-light photocatalysts (e.g., Ru(bpy)3<sup>2+</sup>) generate trichloromethyl radicals for C–H functionalization, enabling synthesis of analogs like 3-(2,2,2-trichloroethyl) derivatives .

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates and optimize irradiation time (typically 12–24 hours) .

Q. How do substituents on the indolin-2-one core affect bioactivity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance antilipolytic activity, as seen in analogs with 22% efficacy at 3 mg/kg in rat models .

- In Vitro Assays : Test derivatives against hormone-sensitive lipase (HSL) using fluorogenic substrates to quantify inhibition .

Q. What strategies improve regioselectivity in the synthesis of polysubstituted indolin-2-ones?

- Methodological Answer :

- Continuous Flow Systems : Enhance selectivity in chromanone syntheses (e.g., 5-methoxy-3,3-dimethylchroman-4-one) by controlling residence time and temperature .

- Protecting Groups : Use methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.